molecular formula C15H28N2O3 B13900050 2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid

2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid

Cat. No.: B13900050
M. Wt: 284.39 g/mol
InChI Key: WHVLFNQCNJHZFP-GFCCVEGCSA-N
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Description

2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, an amino acid moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the cyclohexyl ring and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or chemical modification. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-Amino-2-oxoethyl)cyclohexyl]acetic acid
  • 2-(1-aminocyclohexyl)acetic acid
  • 2-(1-amino-4-(tert-butyl)cyclohexyl)acetic acid

Uniqueness

What sets 2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid apart from similar compounds is its specific structure, which includes a unique combination of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)12(16)13(20)17-10-15(9-11(18)19)7-5-4-6-8-15/h12H,4-10,16H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

WHVLFNQCNJHZFP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1(CCCCC1)CC(=O)O)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1(CCCCC1)CC(=O)O)N

Origin of Product

United States

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